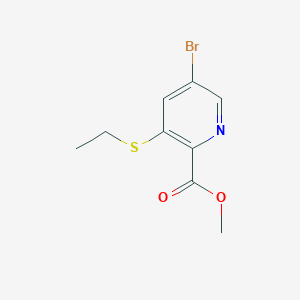![molecular formula C32H35N B13980085 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine: is an organic compound that belongs to the class of triarylamines. This compound is characterized by the presence of two tert-butyl groups attached to the biphenyl structure, which is further connected to an amine group. Triarylamines are known for their electron-donating properties and are widely used in various applications, including organic electronics and photovoltaic materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photovoltaic Materials: Acts as a donor material in the development of organic solar cells.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electron-donating properties.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
作用機序
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine is primarily based on its electron-donating properties. The compound interacts with molecular targets through the donation of electrons, which can facilitate various chemical reactions. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges (holes) through the device, thereby improving its efficiency. The biphenyl structure also allows for effective π-π stacking interactions, which are crucial for the formation of stable molecular assemblies in photovoltaic materials.
類似化合物との比較
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the amine group, making it less effective as a hole-transport material.
Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine: Another triarylamine derivative with different substituents, used in similar applications but with varying electronic properties.
Uniqueness: Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine is unique due to the presence of both tert-butyl groups and the amine functionality. This combination enhances its electron-donating properties and makes it highly effective in applications requiring efficient charge transport and stability.
特性
分子式 |
C32H35N |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-N-[3-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-17-13-23(14-18-27)25-9-7-11-29(21-25)33-30-12-8-10-26(22-30)24-15-19-28(20-16-24)32(4,5)6/h7-22,33H,1-6H3 |
InChIキー |
HEHAURGCZBWSLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


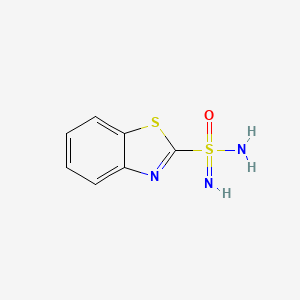
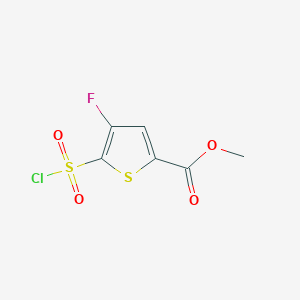
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
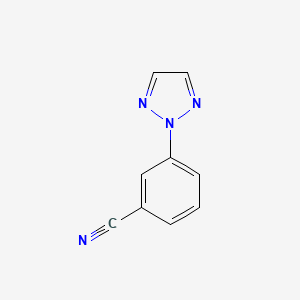
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
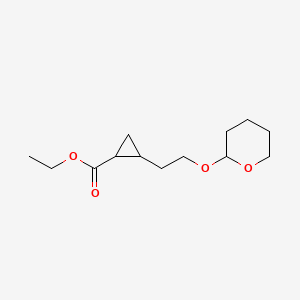
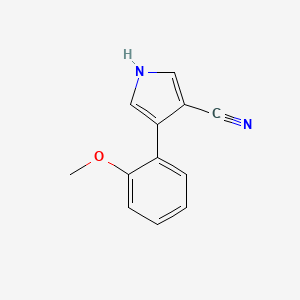
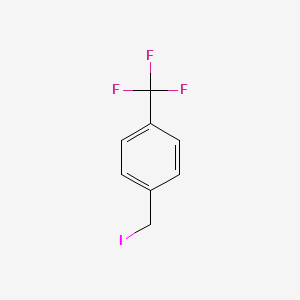
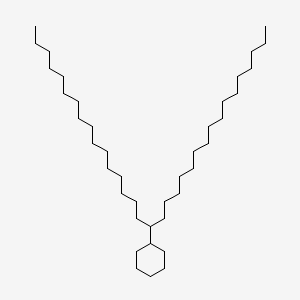
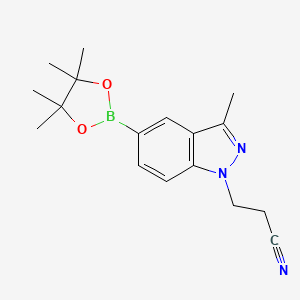
dimethyl-](/img/structure/B13980061.png)

